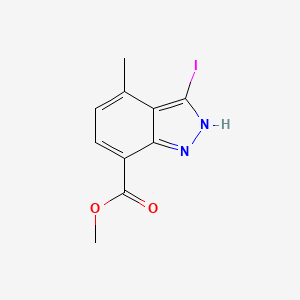
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate is a chemical compound with the molecular formula C10H9IN2O2 It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antihypertensive, and antidepressant drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Research: It is employed in the synthesis of various heterocyclic compounds and in the development of new synthetic methodologies.
作用機序
The mechanism of action of Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
Methyl 3-iodo-1H-indazole-4-carboxylate: Another iodinated indazole derivative with similar chemical properties.
Methyl 1H-indazole-3-carboxylate: A non-iodinated indazole derivative used in similar research applications.
Uniqueness
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its binding affinity to biological targets.
特性
分子式 |
C10H9IN2O2 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC名 |
methyl 3-iodo-4-methyl-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-5-3-4-6(10(14)15-2)8-7(5)9(11)13-12-8/h3-4H,1-2H3,(H,12,13) |
InChIキー |
JQORAXAHYREQQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=NNC(=C12)I)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















